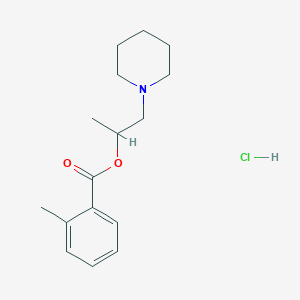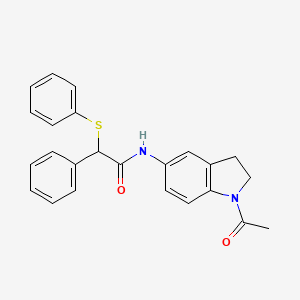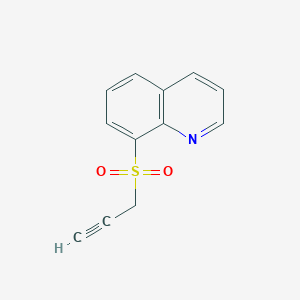![molecular formula C27H27N3O4S B4020710 5-[4-(benzyloxy)-3-methoxyphenyl]-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B4020710.png)
5-[4-(benzyloxy)-3-methoxyphenyl]-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione
Description
Synthesis Analysis
The synthesis of hexahydropyrimido[5,4-c]quinoline derivatives, including our compound of interest, can be achieved via a multi-step process that often involves the Biginelli reaction. This reaction utilizes ethyl 4-phenyl-6-methyl-2-oxo tetrahydropyrimidine-5-carboxylates or their thioxo variants as key intermediates, prepared from appropriate aldehydes, urea derivatives, and ethyl acetoacetate. These compounds demonstrate antioxidant properties, indicating the potential for varied biological activities (Ismaili et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds often features a fused ring system, incorporating elements like thiophene or pyridine rings, which can adopt various conformations. For instance, a similar compound with a thiophene ring fused to a quinoline ring demonstrates envelope conformations of the thiophene dioxide ring and the pyridine ring, affecting its chemical behavior and interactions (Wang et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving hexahydropyrimido[5,4-c]quinoline derivatives can be complex, involving interactions at both the heterocyclic ring-carbon and nitrogen atoms. These reactions may lead to the formation of new derivatives through processes such as Dimroth-type ring-opening and closure or the displacement of methoxy groups by ammonia or n-butylamine. These reactions are crucial for modifying the chemical properties of the compound for specific applications (Levine et al., 1977).
Physical Properties Analysis
The physical properties of hexahydropyrimido[5,4-c]quinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal packing of similar compounds can be stabilized by non-classical intermolecular C—H⋯O hydrogen bonds, indicating potential for solid-state stability and interactions (Zhu et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and antioxidant activity, of hexahydropyrimido[5,4-c]quinoline derivatives are key to their potential applications. The antioxidant properties of these compounds, for example, suggest they could be beneficial in scenarios where oxidative stress is a concern. The presence of thiourea moiety in some derivatives enhances their antioxidant activity, providing a basis for further exploration of their chemical properties (Ismaili et al., 2008).
properties
IUPAC Name |
5-(3-methoxy-4-phenylmethoxyphenyl)-8,8-dimethyl-2-sulfanylidene-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-27(2)12-17-22(18(31)13-27)21(23-24(28-17)29-26(35)30-25(23)32)16-9-10-19(20(11-16)33-3)34-14-15-7-5-4-6-8-15/h4-11,21H,12-14H2,1-3H3,(H3,28,29,30,32,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFUXBZLXYRZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=S)NC3=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [4-({3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate](/img/structure/B4020631.png)
![(2-amino-6-isobutylthieno[2,3-b]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B4020634.png)


![N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropylglycinamide](/img/structure/B4020651.png)
![2-[benzyl(methyl)amino]ethyl (4-fluorophenoxy)acetate hydrochloride](/img/structure/B4020661.png)

![6-(2,4-dichlorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4020668.png)
![6-bromo-3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4020679.png)
![2-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B4020685.png)
![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4020687.png)
![ethyl 1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-4-piperidinecarboxylate](/img/structure/B4020695.png)
![N-[4-(diethylamino)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4020724.png)
![4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-nitrophenyl)quinazoline](/img/structure/B4020726.png)